[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]amine dihydrochloride dihydrate
Overview
Description
This compound is a dihydrochloride dihydrate salt of [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]amine . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H
. This indicates that the compound contains a tetrahydroquinazolinyl ring with a methyl group at the 4-position and an amine group attached to the ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 264.2 . The compound is a dihydrochloride dihydrate salt, indicating that it contains two molecules of hydrochloric acid and two molecules of water for each molecule of the amine .Scientific Research Applications
- Quinazoline derivatives, including MFCD18483367, have been investigated for their antibacterial properties . These compounds may inhibit bacterial growth and could be explored as potential antibiotics.
- Researchers have evaluated the antiproliferative effects of quinazoline derivatives in both cancer and non-cancer cells . MFCD18483367 might exhibit antiproliferative activity, making it relevant for cancer research.
- Quinazolines have shown antiviral activity . Investigating MFCD18483367’s potential antiviral effects could contribute to the development of novel antiviral agents.
- Understanding the SAR of quinazoline derivatives, including MFCD18483367, is crucial for drug design. Medicinal chemists have explored the relationship between chemical structure and biological activity .
- Researchers have used quinazoline scaffolds to synthesize novel compounds. For instance, 5,6,7,8-tetrahydroquinazolines have been prepared using α-aminoamidines . Investigating MFCD18483367’s derivatives could lead to new drug candidates.
- A sustainable synthesis approach for 5,6,7,8-tetrahydroquinazolin-2-one derivatives has been studied for their antioxidant properties . MFCD18483367’s antioxidant potential could be explored further.
Antibacterial Activity
Antiproliferative Activity
Antiviral Properties
Structure-Activity Relationships (SAR)
Synthesis of Novel Derivatives
Antioxidant Potential
Safety and Hazards
properties
IUPAC Name |
(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH.2H2O/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;;;/h2-6,11H2,1H3;2*1H;2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPVWQCPATGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CN.O.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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